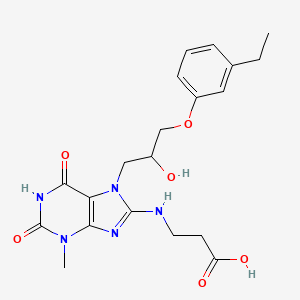
3-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of 2-amino-3-(purin-9-yl)propanoic acid, which is a class of compounds known for their potential immunobiological activities. These derivatives are characterized by the presence of a purine base moiety, which is a fundamental structure in nucleic acids and is essential for various biological processes.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 2-amino-3-(purin-9-yl)propanoic acids with various substitutions at the purine base have been synthesized using the Strecker synthesis from corresponding 9-(2,2-diethoxyethyl)purines and 2-aminopurines . This method involves the reaction of aldehydes with amines and cyanide to form α-aminonitriles, which can be hydrolyzed to give the desired amino acids. The synthesis route provides a versatile way to introduce different substituents at the purine base, which can significantly alter the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of such compounds is complex, with multiple functional groups attached to the purine base. The presence of an amino group linked to the propanoic acid moiety suggests that the compound could interact with biological systems through various mechanisms, including hydrogen bonding and ionic interactions. The specific substitutions on the purine ring can also influence the compound's ability to interact with enzymes, receptors, or other cellular components.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. For example, the hydroxy group can participate in the formation of esters or ethers, while the amino group can form amides or Schiff bases with aldehydes or ketones . The purine base itself can undergo various reactions, such as alkylation, to introduce additional substituents that can modulate the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of both hydrophobic (ethylphenoxy) and hydrophilic (amino and hydroxy groups) regions suggests that these compounds could have amphiphilic properties, which might affect their solubility and distribution in biological systems. The fluorescence derivatization of amino acids indicates that these compounds can be tagged for detection and quantification in biological assays, which is useful for studying their pharmacokinetics and pharmacodynamics .
科学的研究の応用
Material Science Applications
Compounds similar to the one mentioned have been investigated for their potential in enhancing the reactivity of molecules towards benzoxazine ring formation, offering an alternative to phenol for providing specific properties to aliphatic –OH bearing molecules or macromolecules. This approach could pave the way towards diverse applications in materials science due to the vast number of –OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Medicinal Chemistry Applications
Derivatives of structurally related compounds have been explored for their fluorescent derivatisation properties, which are significant for biological assays (V. Frade et al., 2007). Moreover, enzymatic procedures have been developed for synthesizing enantiomerically enriched hydroxypropanoic acids, showcasing the importance of these compounds in synthesizing bioactive molecules (J. Brem et al., 2010).
特性
IUPAC Name |
3-[[7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O6/c1-3-12-5-4-6-14(9-12)31-11-13(26)10-25-16-17(24(2)20(30)23-18(16)29)22-19(25)21-8-7-15(27)28/h4-6,9,13,26H,3,7-8,10-11H2,1-2H3,(H,21,22)(H,27,28)(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCGMQWVPEQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCC(=O)O)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

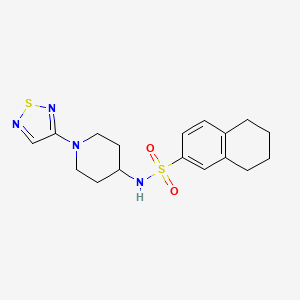
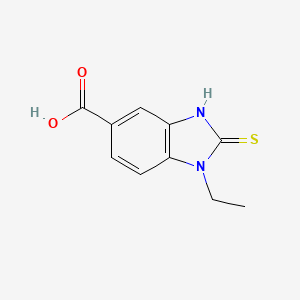
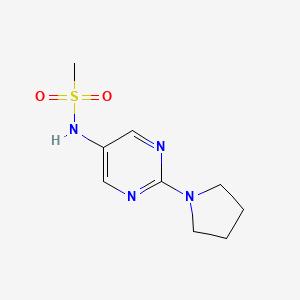
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)
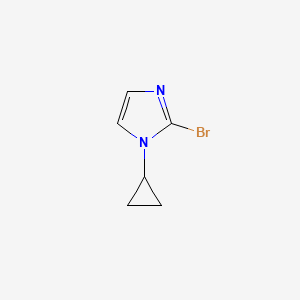

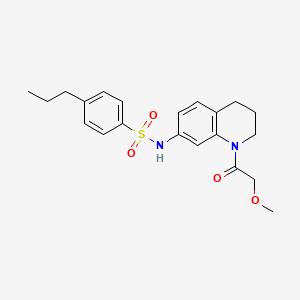

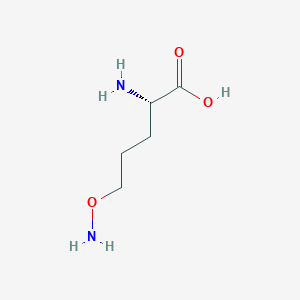
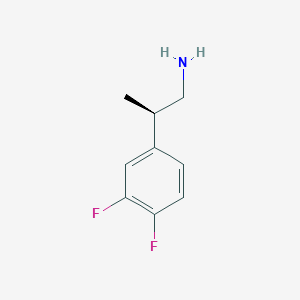
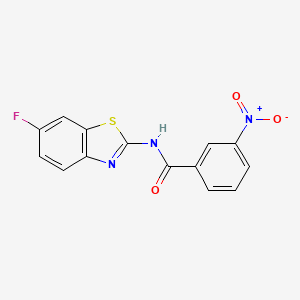
![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)